Cas no 23068-65-7 (7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-)

7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- structure
23068-65-7 structure
Product Name:7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-
Numero CAS:23068-65-7
MF:C21H27NO5
MW:373.442786455154
CID:285505
PubChem ID:13878324
Update Time:2025-04-19

7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-
    • (1S)-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • 7-Isoquinolinol,1,2,3,4-tetrahydro-1-(3-hydroxy-4,5-dimethoxyphenethyl)-6-methoxy-2-methyl-(7CI,8CI)
    • 7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(S)-
    • Alkaloid CC 22, from Colchicum cornigerum
    • Autumnaline
    • 23068-65-7
    • (S)-autumnaline
    • CHEBI:80672
    • DTXSID50551719
    • Q27149714
    • (1S)-1-[2-(3-Hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • Inchi: 1S/C21H27NO5/c1-22-8-7-14-11-19(25-2)17(23)12-15(14)16(22)6-5-13-9-18(24)21(27-4)20(10-13)26-3/h9-12,16,23-24H,5-8H2,1-4H3/t16-/m0/s1
    • Chiave InChI: GZUNPCNPOLOTLX-INIZCTEOSA-N
    • Sorrisi: O(C)C1C(=CC2=C(C=1)CCN(C)[C@H]2CCC1C=C(C(=C(C=1)OC)OC)O)O

Proprietà calcolate

  • Massa esatta: 373.18892296g/mol
  • Massa monoisotopica: 373.18892296g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 464
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 71.4Ų

7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- Letteratura correlata

Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司